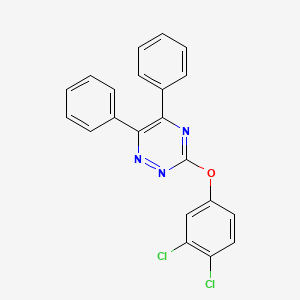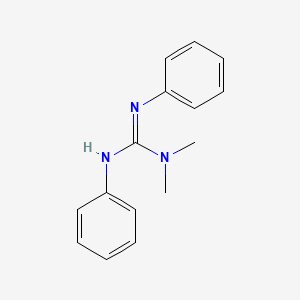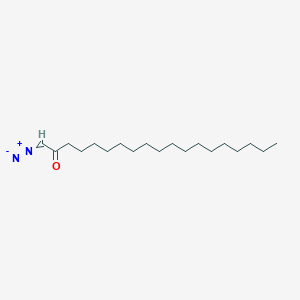![molecular formula C15H16N2O5 B14436406 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil CAS No. 78097-06-0](/img/structure/B14436406.png)
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil is a synthetic organic compound that belongs to the class of uracil derivatives It is characterized by the presence of a benzoyloxy group attached to an ethoxy methyl chain, which is further connected to a methyluracil moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-(Benzoyloxy)ethanol: This intermediate is synthesized by reacting benzoyl chloride with ethylene glycol in the presence of a base such as pyridine.
Formation of 2-(Benzoyloxy)ethoxy methyl chloride: The intermediate 2-(Benzoyloxy)ethanol is then reacted with thionyl chloride to form the corresponding chloride.
Coupling with 5-methyluracil: The final step involves the reaction of 2-(Benzoyloxy)ethoxy methyl chloride with 5-methyluracil in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or ethoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyloxy or ethoxy groups.
Reduction: Reduced derivatives with the removal of oxygen atoms.
Substitution: Substituted products with nucleophiles replacing the benzoyloxy or ethoxy groups.
Applications De Recherche Scientifique
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzoyloxy and ethoxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[[2-(Benzoyloxy)ethoxy]methyl]uracil: Lacks the methyl group on the uracil moiety.
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-fluorouracil: Contains a fluorine atom instead of a methyl group on the uracil moiety.
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-chlorouracil: Contains a chlorine atom instead of a methyl group on the uracil moiety.
Uniqueness
1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil is unique due to the presence of both benzoyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The methyl group on the uracil moiety can also affect its interaction with molecular targets, potentially enhancing its therapeutic properties.
Propriétés
Numéro CAS |
78097-06-0 |
|---|---|
Formule moléculaire |
C15H16N2O5 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethyl benzoate |
InChI |
InChI=1S/C15H16N2O5/c1-11-9-17(15(20)16-13(11)18)10-21-7-8-22-14(19)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,18,20) |
Clé InChI |
BVILVUXOHRXCCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)COCCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


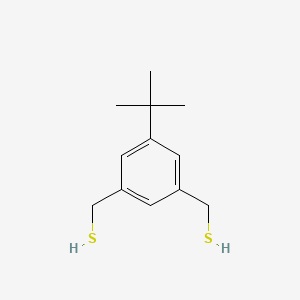
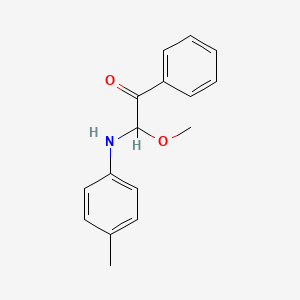
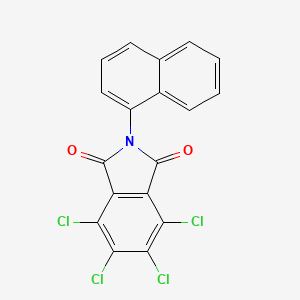


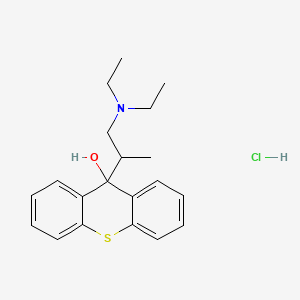
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

